molecular formula C12H19N3O2 B8773341 tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate CAS No. 187339-13-5

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate

Cat. No.: B8773341
CAS No.: 187339-13-5
M. Wt: 237.30 g/mol
InChI Key: LNGSPBARAFUWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

187339-13-5

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9-8-14-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

LNGSPBARAFUWCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

10% Pd/C (106.4 mg, 0.10 mmole) was added to a solution of 2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide (126.7 mg, 0.5 mmole) and cyclohexene (0.25 mL, 0.25 mmole) in absolute EtOH (5 mL), and the mixture was heated to reflux. After 16 hr, the reaction was filtered through celite® and the filtrate was concentrated. The residue was combined with the residue obtained from a separate preparation (0.5 mmole scale), and the combined materials were purified by silica gel chromatography (5% MeOH/CHCl3). The title compound (148.4 mg, 63% based on 1 mmole of 2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide) was obtained as a yellow oil: TLC (5% MeOH/CHCl3) Rf 0.43; 1H NMR (400, CDCl3) δ 8.05-8.12 (m, 1 H), 7.37-7.46 (m, 1 H), 6.53-6.61 (m, 1 H), 6.41 (d, J=8.3 Hz, 1 H), 5.12 (br s, 1 H), 4.86 (br s, 1 H), 3.26-3.51 (m, 4 H), 1.44 (s, 9 H); MS (ES) m/e 238 (M+H)+.
Name
2-[[2-(Boc-amino)ethyl]amino]pyridine-N-oxide
Quantity
126.7 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
106.4 mg
Type
catalyst
Reaction Step One
Yield
63%

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